
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione represents a unique class of chemical structures combining diverse functional groups. These groups endow the compound with significant pharmacological potential, making it a subject of extensive research in fields such as medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione involves multi-step reactions, typically beginning with the creation of the core quinazoline scaffold. This process often starts with the cyclization of appropriate aniline derivatives, followed by incorporation of the 1,2,4-oxadiazole moiety via oxidative conditions. The methylthio substitution is generally introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, scalable synthetic routes focus on the optimization of yields and the reduction of production costs. This may include using high-throughput screening techniques to identify optimal reaction conditions and employing continuous flow chemistry to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions typically target the oxadiazole ring, yielding amine derivatives under appropriate conditions.
Substitution: The aromatic rings of this compound are prone to electrophilic substitution reactions, introducing various functional groups that can modify its pharmacological profile.
Common Reagents and Conditions
Oxidizing agents: : H2O2, mCPBA.
Reducing agents: : NaBH4, LiAlH4.
Substitution reagents: : Halogenating agents (Cl2, Br2), alkylating agents (alkyl halides), and acylating agents (acid chlorides).
Major Products
Oxidation products: : Sulfoxide and sulfone derivatives.
Reduction products: : Amine derivatives.
Substitution products: : Halogenated, alkylated, and acylated derivatives.
Aplicaciones Científicas De Investigación
The unique structure of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione makes it valuable in various scientific research areas:
Chemistry: : As a versatile scaffold for the synthesis of diverse compounds in organic synthesis and combinatorial chemistry.
Biology: : As a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves interaction with various molecular targets, depending on the biological context. Key pathways include:
Inhibition of specific enzymes: : It can bind to active sites, thereby modulating enzyme activity.
Interaction with cellular receptors: : Altering signal transduction pathways and affecting cellular responses.
Inducing apoptosis: : Through mitochondrial pathways in cancer cells, leading to programmed cell death.
Comparación Con Compuestos Similares
The structural uniqueness of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione lies in the presence of the oxadiazole ring and the methylthio substitution, which differentiate it from other quinazoline derivatives.
Similar Compounds
Quinazoline-2,4-diones: : Differing by the absence of the oxadiazole ring or alternative substitutions.
Oxadiazole derivatives: : Lacking the quinazoline core or bearing different substituents.
Methylthio-substituted aromatic compounds: : Without the complex ring system.
Each of these similar compounds exhibits distinct chemical reactivities and biological activities, highlighting the importance of the specific structural features of this compound in determining its unique profile.
Propiedades
Número CAS |
1359204-31-1 |
|---|---|
Fórmula molecular |
C26H22N4O3S |
Peso molecular |
470.55 |
Nombre IUPAC |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-34-20-12-9-18(10-13-20)23-28-24(33-29-23)19-11-14-21-22(16-19)27-26(32)30(25(21)31)15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,27,32) |
Clave InChI |
OSFXSGLQUUXXMU-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)
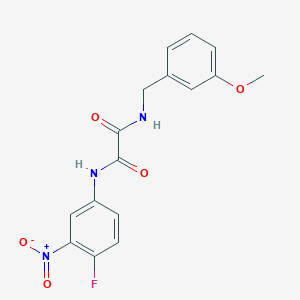

![4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2764233.png)
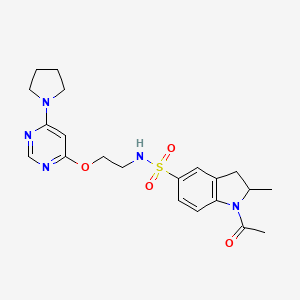
![(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B2764238.png)
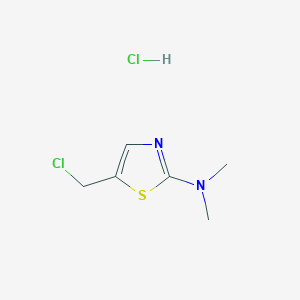

![2,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2764243.png)
![1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2764245.png)
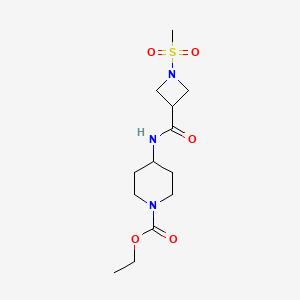
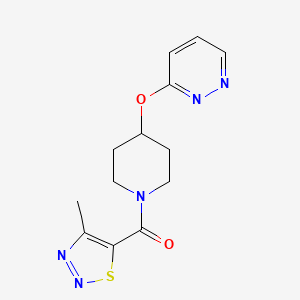
![1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2764250.png)

